2'-methoxyethyl 2'-amino-5'-benzoyl-1,3-dihydro-6'-methyl-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate
Description
Benzyl 2’-amino-5’-benzoyl-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that features a spiro linkage between an indole and a pyran ring
Properties
Molecular Formula |
C28H22N2O5 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
benzyl 2//'-amino-5//'-benzoyl-6//'-methyl-2-oxospiro[1H-indole-3,4//'-pyran]-3//'-carboxylate |
InChI |
InChI=1S/C28H22N2O5/c1-17-22(24(31)19-12-6-3-7-13-19)28(20-14-8-9-15-21(20)30-27(28)33)23(25(29)35-17)26(32)34-16-18-10-4-2-5-11-18/h2-15H,16,29H2,1H3,(H,30,33) |
InChI Key |
DGMSCRDOTRSYPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2’-amino-5’-benzoyl-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor that contains both indole and pyran moieties. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2’-amino-5’-benzoyl-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, benzyl 2’-amino-5’-benzoyl-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro linkage formation and stability.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, prompting further investigation into its mechanism of action and efficacy.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which benzyl 2’-amino-5’-benzoyl-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate exerts its effects involves its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially altering the function of the target molecule and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2’-amino-5’-benzoyl-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate
- Benzyl 2’-amino-5’-benzoyl-6’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate
Uniqueness
Benzyl 2’-amino-5’-benzoyl-6’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate is unique due to its specific spiro linkage and the combination of functional groups present in its structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
